3-Carboxyumbelliferyl-beta-d-galactopyranoside

Beschreibung

3-Carboxyumbelliferyl-beta-d-galactopyranoside (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate widely used in enzymatic assays to detect β-galactosidase activity. Upon cleavage by the enzyme, it releases 3-carboxyumbelliferone, a fluorescent product with excitation (λex) and emission (λem) maxima at 386 nm and 445 nm, respectively, and a molar extinction coefficient (ε) of 32,000 M⁻¹cm⁻¹ . The compound’s fluorescence intensity is pH-dependent, decreasing under acidic conditions (below pH 7.8) due to protonation of the carboxy group . This substrate is critical in molecular biology for applications such as gene expression studies, enzyme kinetics, and high-throughput screening.

Eigenschaften

IUPAC Name |

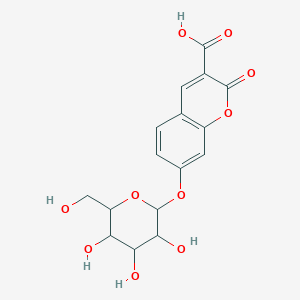

2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMXXIAQZWTZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical Synthesis via Glycosylation

The primary method involves coupling a protected galactopyranosyl donor with 3-carboxyumbelliferone. Key steps include:

- Protection of Galactose : Hydroxyl groups on D-galactose are acetylated to form peracetylated galactose, enhancing reactivity and regioselectivity.

- Glycosyl Donor Activation : Peracetylated galactose is converted to a glycosyl bromide or trichloroacetimidate for nucleophilic substitution.

- Coupling Reaction : The activated galactose reacts with 3-carboxyumbelliferone in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) and organic base (e.g., triethylamine) in anhydrous dichloromethane or 1,2-dichloroethane.

- Deprotection : Acetyl groups are removed via alkaline hydrolysis (e.g., NaOH/MeOH) to yield the final product.

| Step | Conditions | Yield Range |

|---|---|---|

| Galactose acetylation | Acetic anhydride, pyridine, 24h | 85–95% |

| Glycosylation | BF₃·Et₂O, CH₂Cl₂, 25°C, 12h | 17–93% |

| Deprotection | 0.1M NaOH/MeOH, 4h | Quantitative |

Critical Reaction Parameters

- Solvent : Anhydrous dichloromethane or 1,2-dichloroethane minimizes side reactions.

- Catalyst : Boron trifluoride etherate facilitates β-glycosidic bond formation, while silver oxide promotes α-anomer formation.

- Temperature : Room temperature (25°C) optimizes reaction kinetics without decomposition.

Structural and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₁₀ | |

| Molecular Weight | 368.29 g/mol | |

| Fluorescence (free ligand) | λₑₓ = 386 nm, λₑₘ = 445 nm | |

| pKa of fluorophore | 7.8 |

Analytical Validation

- Purity Assessment : Reverse-phase HPLC with UV detection (290 nm) confirms >95% purity.

- Enzymatic Specificity : Hydrolyzed exclusively by β-galactosidase to release fluorescent 3-carboxyumbelliferone (ε = 32,000 M⁻¹cm⁻¹ at pH 7.4).

Applications in Research

CUG’s high water solubility and pH-dependent fluorescence make it ideal for:

- Continuous enzyme kinetics assays (pH 5.0–7.4).

- Lysosomal activity profiling in live cells.

- High-throughput screening in 96-well plates.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboxyumbelliferyl-beta-d-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction cleaves the glycosidic bond, releasing 3-carboxyumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for the hydrolysis of 3-Carboxyumbelliferyl-beta-d-galactopyranoside.

Oxidation and Reduction: While the compound is mainly used for its fluorogenic properties, it can also undergo oxidation and reduction reactions under specific conditions.

Major Products Formed

The major product formed from the enzymatic hydrolysis of 3-Carboxyumbelliferyl-beta-d-galactopyranoside is 3-carboxyumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .

Wissenschaftliche Forschungsanwendungen

3-Carboxyumbelliferyl-β-D-galactopyranoside is a synthetic compound with the chemical formula and a molecular weight of 368.29 g/mol. It is known for being a fluorogenic substrate for the enzyme β-galactosidase. The compound includes a carboxy group and an umbelliferone moiety, giving it fluorescent properties. When β-galactosidase hydrolyzes 3-carboxyumbelliferyl-β-D-galactopyranoside, it releases umbelliferone, a fluorescent substance.

Applications

3-Carboxyumbelliferyl-β-D-galactopyranoside is useful in various biological assays. Its applications include:

- Fluorogenic Substrate It is used as a substrate for β-galactosidase in biochemical assays.

- Cellular Assays The compound can be used in cellular assays to study cellular processes involving β-galactosidase activity in real-time.

- Enzyme Activity Measurement Because the hydrolysis of 3-carboxyumbelliferyl-β-D-galactopyranoside by β-galactosidase produces a fluorescent product, it is especially useful in live-cell imaging and other applications where monitoring enzyme activity is important.

Interaction Studies

Interaction studies with 3-carboxyumbelliferyl-β-D-galactopyranoside often investigate its specificity and binding affinity for β-galactosidase. These studies can help show how structural changes affect enzyme-substrate interactions and optimize conditions for increased fluorescence output. The compound's interactions with other biomolecules can provide information on its potential therapeutic uses or toxicity profiles.

Case Studies

- Detection of Peritoneal Metastasis 3-Carboxyumbelliferyl-β-D-galactopyranoside can be used to detect peritoneal metastasis in gastric cancer (GC) . Studies have used SPiDER-βGal, a fluorescence probe, to image freshly resected human GC samples . The fluorescence intensity was significantly higher in the tumor than in the peritoneum, with the tumor's fluorescence increase being much greater than that of the peritoneum .

- Tumorigenicity Research 3-Carboxyumbelliferyl-β-D-galactopyranoside has been used to study the tumorigenicity of microRNAs . It has been used as part of a working solution to measure luciferase activity in cell lysates .

- Extracellular β-Galactosidase Activity Measurement: A conjugate of bovine serum albumin (BSA) and carboxyumbelliferyl β-D-galactopyranoside can be used to measure extracellular β-galactosidase activity . It can also measure lacY permease activity, and be used for microinjection analyses, or to measure cell disruption or lysis .

Related Compounds

Several compounds share structural similarities with 3-carboxyumbelliferyl-β-D-galactopyranoside and are also used as substrates for β-galactosidase or other glycosidases:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl-β-D-galactopyranoside | Fluorogenic substrate | Commonly used but less sensitive than carboxyumbelliferyl |

| 2-Naphthyl-β-D-galactopyranoside | Fluorogenic substrate | Emits fluorescence but lacks carboxy functionality |

| 3-Carboxymethylumbelliferyl-β-D-glucopyranoside | Fluorogenic substrate | Similar structure but targets β-glucosidase |

Wirkmechanismus

The mechanism of action of 3-Carboxyumbelliferyl-beta-d-galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing 3-carboxyumbelliferone, which fluoresces upon excitation . This fluorescence can be measured to quantify the enzyme’s activity. The molecular targets and pathways involved include the beta-galactosidase enzyme and its interaction with the substrate .

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of 3-Carboxyumbelliferyl-β-D-galactopyranoside can be contextualized against other β-D-galactopyranoside derivatives, which vary in aglycone moieties and applications. Below is a detailed comparison:

Fluorogenic Substrates

Key Differences :

- The 3-carboxy group enhances hydrophilicity compared to 4-methylumbelliferyl derivatives, improving solubility in aqueous buffers .

- 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) has a lower ε, reducing sensitivity but remains popular due to cost-effectiveness .

Chromogenic Substrates

Functional Contrast :

- Chromogenic substrates are preferred for visual or spectrophotometric detection but lack the sensitivity of fluorogenic analogs.

Flavonoid Glycosides

Structural Notes:

- Flavonoid galactosides are naturally occurring and often feature branched glycosylation patterns (e.g., xylopyranosyl linkages) .

- Unlike synthetic substrates like 3-Carboxyumbelliferyl-β-D-galactopyranoside, these compounds are rarely used in enzymatic assays but serve as biomarkers in plant biochemistry.

Research Insights :

- Modifications like fluorination or anhydro bridges alter solubility and enzyme interactions, enabling tailored applications in glycobiology .

Biologische Aktivität

3-Carboxyumbelliferyl-beta-D-galactopyranoside (CUG) is a synthetic compound widely recognized for its role as a fluorogenic substrate for the enzyme beta-galactosidase. Its unique structure, characterized by a carboxy group and an umbelliferone moiety, contributes to its fluorescence properties, making it a valuable tool in various biological assays.

- Chemical Formula : C16H16O10

- Molecular Weight : 368.29 g/mol

- Fluorescent Characteristics : Upon hydrolysis by beta-galactosidase, CUG releases umbelliferone, which fluoresces when excited at approximately 386 nm and emits light at around 445 nm.

The primary biological activity of CUG is its hydrolysis catalyzed by beta-galactosidase. This enzymatic reaction can be summarized as follows:

This reaction facilitates the measurement of enzyme activity in various biological samples, allowing researchers to monitor cellular processes involving beta-galactosidase in real time.

Applications in Research

CUG has several important applications in biological research:

- Live-Cell Imaging : The fluorescence produced upon hydrolysis makes CUG particularly useful for tracking enzyme activity in live cells.

- Enzyme Activity Measurement : It serves as a substrate for quantifying beta-galactosidase activity in various assays, including microbial analysis and clinical diagnostics.

- Cellular Assays : Researchers utilize CUG to investigate cellular processes involving beta-galactosidase, enabling real-time monitoring of enzymatic reactions .

Comparative Analysis with Other Substrates

CUG is often compared with other fluorogenic substrates for beta-galactosidase. The following table summarizes some key substrates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl-beta-D-galactopyranoside | Fluorogenic substrate | Less sensitive than CUG |

| 2-Naphthyl-beta-D-galactopyranoside | Fluorogenic substrate | Emits fluorescence but lacks carboxy functionality |

| 3-Carboxymethylumbelliferyl-beta-D-glucopyranoside | Fluorogenic substrate | Targets beta-glucosidase instead of beta-galactosidase |

Uniqueness : CUG's enhanced fluorescence properties due to the carboxyl group improve solubility and retention within cells compared to other substrates.

Case Studies and Research Findings

Recent studies have highlighted the potential of CUG in various applications:

- Microbial Analysis : In a study assessing the detection of coliform bacteria using fluorogenic substrates, CUG was shown to effectively measure beta-galactosidase activity, demonstrating its utility in environmental monitoring .

- Antimicrobial Activity : A related investigation into galactose-based molecules revealed that modifications of similar compounds could enhance antimicrobial properties against human pathogens. While not directly testing CUG, these findings suggest potential avenues for exploring its derivatives in therapeutic contexts .

- Molecular Docking Studies : Computational studies have indicated that compounds with structural similarities to CUG can interact with viral proteases, suggesting that derivatives may possess antiviral properties. This opens pathways for future research into CUG's potential beyond enzyme activity measurement .

Q & A

Q. How is 3-Carboxyumbelliferyl-beta-D-galactopyranoside utilized as a fluorogenic substrate in enzyme activity assays?

This compound acts as a fluorogenic substrate for glycosidases, particularly β-galactosidases. Upon enzymatic hydrolysis, the β-D-galactopyranoside moiety is cleaved, releasing the fluorescent 3-carboxyumbelliferone (λex = 386 nm, λem = 445 nm, ε = 32,000 M<sup>−1</sup>cm<sup>−1</sup>). Researchers can quantify enzyme activity by monitoring fluorescence intensity over time using a microplate reader or fluorimeter. Pre-steady-state and steady-state kinetic parameters (e.g., Km, kcat) are derived from initial rate measurements .

Q. What are the recommended methods for synthesizing 3-Carboxyumbelliferyl-beta-D-galactopyranoside?

Synthesis typically involves:

- Acetylation : Protecting hydroxyl groups on galactose with acetyl moieties under acidic conditions (e.g., acetic anhydride/H2SO4).

- Coupling reaction : Reacting the acetylated galactose with 3-carboxyumbelliferone using a glycosylation agent (e.g., BF3·Et2O) to form the β-glycosidic bond.

- Deprotection : Removing acetyl groups via alkaline hydrolysis (e.g., NaOMe/MeOH). Purification is achieved via silica gel chromatography and verified by NMR and mass spectrometry .

Q. What are the critical parameters for validating fluorescence-based assays using this substrate?

Key parameters include:

- Calibration curves : Relate fluorescence intensity to substrate concentration (0.1–100 μM range).

- Quenching controls : Account for inner-filter effects using reference standards (e.g., free 3-carboxyumbelliferone).

- Enzyme specificity : Confirm absence of background hydrolysis via negative controls (e.g., heat-inactivated enzymes).

- pH optimization : Most β-galactosidases exhibit optimal activity between pH 4.5–7.5 .

Advanced Research Questions

Q. How can researchers optimize hydrolysis conditions to minimize non-enzymatic degradation of 3-Carboxyumbelliferyl-beta-D-galactopyranoside?

Non-enzymatic hydrolysis is pH-dependent. To stabilize the substrate:

Q. What strategies resolve contradictory kinetic data in enzyme inhibition studies using this substrate?

Contradictions may arise from:

- Substrate aggregation : Use detergents (e.g., 0.01% Triton X-100) to maintain monomeric dispersion.

- Competitive inhibition artifacts : Validate inhibitors via orthogonal methods (e.g., isothermal titration calorimetry).

- Enzyme purity : Remove contaminating isoforms via affinity chromatography (e.g., lactose-agarose for β-galactosidases). Data normalization to protein concentration (Bradford assay) and activity controls (e.g., p-nitrophenyl-β-D-galactopyranoside) enhances reproducibility .

Q. How do structural modifications of the galactopyranoside moiety influence lectin-binding specificity?

Comparative studies with analogs (e.g., 4-Methylumbelliferyl-beta-D-galactopyranoside) reveal:

- Hydrophobic interactions : The 3-carboxy group enhances polar interactions with lectin active sites, while acetylated derivatives (e.g., 2,3,4,6-tetra-O-acetyl) exhibit reduced binding due to steric hindrance.

- Fluorescence quenching : Binding to hydrophobic lectin pockets (e.g., Momordica charantia lectin) quenches fluorescence by 100%, enabling real-time monitoring via stopped-flow spectrometry .

Q. What are the implications of acetyl group removal on stability and enzyme interaction dynamics?

Deacetylation (e.g., via NaOH) increases polarity, reducing stability in aqueous buffers. However, the deprotected compound:

- Shows higher affinity for enzymes requiring free hydroxyl groups (e.g., human lysosomal β-galactosidase).

- Is prone to autohydrolysis at pH > 7.5, necessitating rapid assay protocols. Stability is enhanced by lyophilization with cryoprotectants (e.g., trehalose) .

Methodological Considerations

- Fluorescence quenching studies : Use equilibrium dialysis or Förster resonance energy transfer (FRET) to quantify ligand binding. For example, lactose competes with 3-carboxyumbelliferyl-beta-D-galactopyranoside for lectin binding, reversing fluorescence quenching .

- Comparative enzymology : Test analogs (e.g., glucose or mannose derivatives) to assess substrate specificity. Structural data from X-ray crystallography can rationalize differences in Km values .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.